
2,4-Dimethyl-2H,4H-1,3,5-dithiazin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethyl-2H,4H-1,3,5-dithiazin-6-amine is a heterocyclic compound containing sulfur and nitrogen atoms in its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-2H,4H-1,3,5-dithiazin-6-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of acetaldehyde with ammonia and hydrogen sulfide, followed by cyclization to form the dithiazine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dimethyl-2H,4H-1,3,5-dithiazin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiazine ring to more reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the substituents is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the dithiazine ring .
Applications De Recherche Scientifique
2,4-Dimethyl-2H,4H-1,3,5-dithiazin-6-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in various industrial processes
Mécanisme D'action
The mechanism of action of 2,4-Dimethyl-2H,4H-1,3,5-dithiazin-6-amine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6-Dihydro-2,4,6-trimethyl-4H-1,3,5-dithiazine: Another dithiazine compound with similar structural features but different substituents.
2,4,6-Trimethyl-1,3,5-dithiazine: A related compound with trimethyl substitution on the dithiazine ring
Uniqueness
2,4-Dimethyl-2H,4H-1,3,5-dithiazin-6-amine is unique due to its specific substitution pattern and the presence of an amine group at the 6-position.
Propriétés
Numéro CAS |
63927-11-7 |
|---|---|
Formule moléculaire |
C5H10N2S2 |
Poids moléculaire |
162.3 g/mol |
Nom IUPAC |
2,4-dimethyl-4H-1,3,5-dithiazin-6-amine |
InChI |
InChI=1S/C5H10N2S2/c1-3-7-5(6)9-4(2)8-3/h3-4H,1-2H3,(H2,6,7) |
Clé InChI |
ZVEGQFVVNDQKSR-UHFFFAOYSA-N |
SMILES canonique |
CC1N=C(SC(S1)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetic acid;4-[ethenyl-methyl-(4-methylphenyl)silyl]-2-methylbut-3-yn-2-ol](/img/structure/B14499364.png)


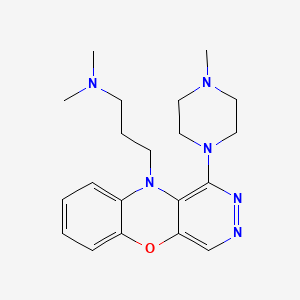

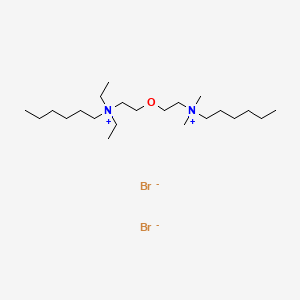
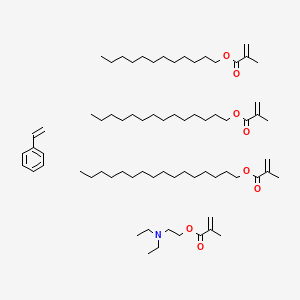

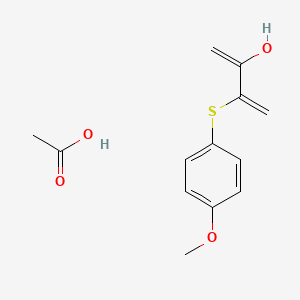

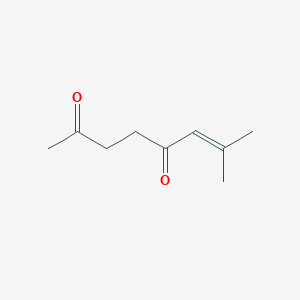

![[3-(Naphthalen-2-yl)-4-oxo-1,3-thiazolidin-2-ylidene]cyanamide](/img/structure/B14499438.png)

